molecular formula C23H23ClN4O2S B295754 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Katalognummer B295754
Molekulargewicht: 455 g/mol
InChI-Schlüssel: YWCWQAJXCMKCEG-GSLRTKOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Wirkmechanismus

The mechanism of action of 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the inhibition of the NF-κB pathway, which plays a crucial role in regulating the expression of genes involved in inflammation and immune responses. The compound has also been found to inhibit the activity of certain enzymes involved in oxidative stress and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant anti-inflammatory and antioxidant effects. It has been found to reduce the levels of inflammatory cytokines and reactive oxygen species in various cell lines and animal models. The compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments include its potent anti-inflammatory and antioxidant effects, as well as its potential anticancer properties. However, the compound has certain limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several potential future directions for the research on 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the development of novel synthetic methods for the compound and its derivatives could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound with significant potential in the field of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and potential applications in various areas of medicine.

Synthesemethoden

The synthesis of 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-chlorobenzaldehyde with 2-furylacetonitrile in the presence of sodium methoxide. The resulting product is then reacted with 2-heptyl-4,5-diamino-1,3-thiazole to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

The compound has been found to have potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties.

Eigenschaften

Molekularformel

C23H23ClN4O2S

Molekulargewicht

455 g/mol

IUPAC-Name

(6Z)-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H23ClN4O2S/c1-2-3-4-5-6-11-20-27-28-21(25)17(22(29)26-23(28)31-20)14-15-12-13-19(30-15)16-9-7-8-10-18(16)24/h7-10,12-14,25H,2-6,11H2,1H3/b17-14-,25-21?

InChI-Schlüssel

YWCWQAJXCMKCEG-GSLRTKOCSA-N

Isomerische SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)N=C2S1

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1

Kanonische SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.